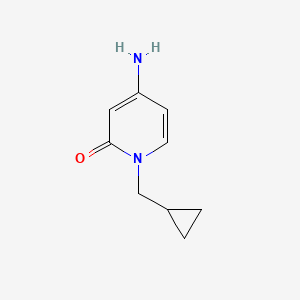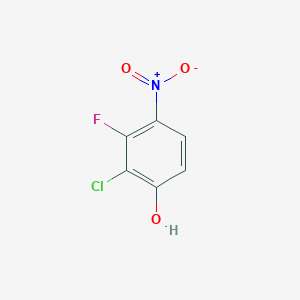
2-Chloro-3-fluoro-4-nitrophenol
概述
描述
2-Chloro-3-fluoro-4-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is a derivative of nitrophenol, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
作用机制
Target of Action
The primary target of 2-Chloro-3-fluoro-4-nitrophenol is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibiotics .
Mode of Action
This compound interacts with its target through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The presence of the nitro group (NO2) and halogens (chlorine and fluorine) on the phenol ring makes the compound susceptible to this type of reaction .
Biochemical Pathways
The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . The initial step in this pathway is catalyzed by a two-component FAD-dependent monooxygenase, HnpAB, which converts this compound to BT . BT is then transformed to maleylacetate by HnpC .
Result of Action
The action of this compound results in the disruption of bacterial cell wall synthesis due to its interaction with penicillin-binding proteins . This can lead to cell lysis and the eventual death of the bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation is influenced by the presence of certain bacteria capable of metabolizing it via the BT pathway . Additionally, the compound’s stability and reactivity can be affected by pH, temperature, and the presence of other chemicals in the environment .
生化分析
Biochemical Properties
2-Chloro-3-fluoro-4-nitrophenol interacts with various enzymes and proteins in biochemical reactions. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade this compound via the 1,2,4-benzenetriol pathway . The enzymes involved in this catabolic pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its degradation and the subsequent biochemical reactions. The degradation of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . This enzyme has a Km of 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 .
Temporal Effects in Laboratory Settings
It is known that the degradation reactions fit the pseudo-first-order kinetics model .
Metabolic Pathways
This compound is involved in the 1,2,4-benzenetriol pathway in Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative this compound-utilizers .
Transport and Distribution
It is known that the compound can be transported into cells where it is degraded by specific enzymes .
Subcellular Localization
It is likely that the compound is localized in the cytoplasm where it is degraded by enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chloro-3-fluorophenol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Chloro-3-fluoro-4-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (chloro, fluoro, and nitro) makes the compound susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid and sulfuric acid for nitration.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like sodium borohydride.
Nucleophilic Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed:
Reduction: 2-Chloro-3-fluoro-4-aminophenol.
Nucleophilic Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
科学研究应用
2-Chloro-3-fluoro-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with various biological pathways.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
相似化合物的比较
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Chloro-3-fluoro-4-nitrophenol is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical and biological properties compared to other nitrophenols. The fluoro group, in particular, can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-chloro-3-fluoro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZVGCKMPJKCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303946 | |
| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632444-57-5 | |
| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632444-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
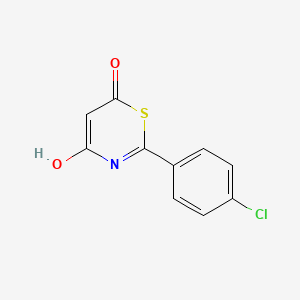
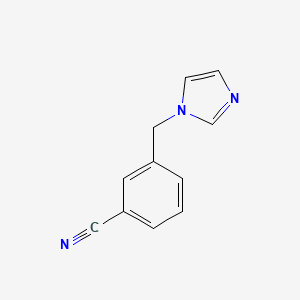
![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)

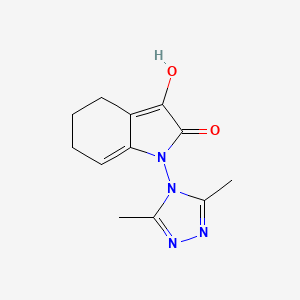
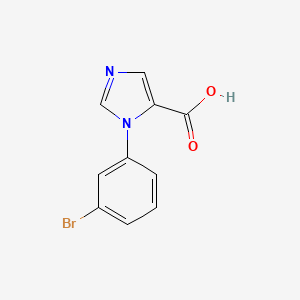
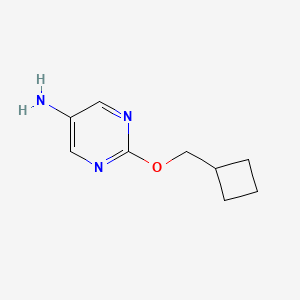
![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
![1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3032335.png)
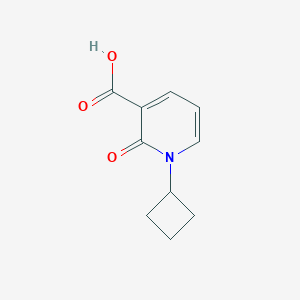
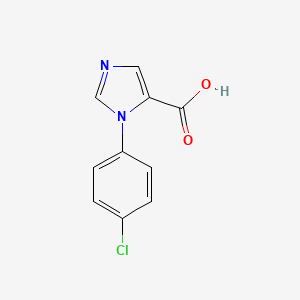
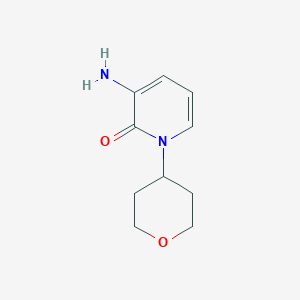
![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)
